molecular formula C16H13N3O2 B6111802 N-[4-(4-oxo-3,4-dihydro-2-quinazolinyl)phenyl]acetamide

N-[4-(4-oxo-3,4-dihydro-2-quinazolinyl)phenyl]acetamide

Número de catálogo B6111802
Peso molecular: 279.29 g/mol
Clave InChI: QSVVKOSBWDREFH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[4-(4-oxo-3,4-dihydro-2-quinazolinyl)phenyl]acetamide, also known as QNZ, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. QNZ is a synthetic compound that was first synthesized in 2006 and has been shown to have a broad range of biological activities, including anti-inflammatory and anti-tumor effects.

Mecanismo De Acción

The mechanism of action of N-[4-(4-oxo-3,4-dihydro-2-quinazolinyl)phenyl]acetamide involves the inhibition of the NF-κB signaling pathway, which is a key regulator of inflammation and immune responses. N-[4-(4-oxo-3,4-dihydro-2-quinazolinyl)phenyl]acetamide inhibits the phosphorylation and degradation of IκBα, which is an inhibitor of NF-κB. This leads to the accumulation of IκBα in the cytoplasm, which prevents the translocation of NF-κB to the nucleus and the subsequent activation of pro-inflammatory genes.
Biochemical and Physiological Effects:
N-[4-(4-oxo-3,4-dihydro-2-quinazolinyl)phenyl]acetamide has been shown to have several biochemical and physiological effects, including the inhibition of pro-inflammatory cytokine production, the induction of apoptosis in cancer cells, and the inhibition of T cell activation. N-[4-(4-oxo-3,4-dihydro-2-quinazolinyl)phenyl]acetamide has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of N-[4-(4-oxo-3,4-dihydro-2-quinazolinyl)phenyl]acetamide is its broad range of biological activities, which makes it a promising candidate for the development of therapeutics for various diseases. N-[4-(4-oxo-3,4-dihydro-2-quinazolinyl)phenyl]acetamide is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of N-[4-(4-oxo-3,4-dihydro-2-quinazolinyl)phenyl]acetamide is its poor solubility in water, which may limit its bioavailability in vivo.

Direcciones Futuras

There are several future directions for research on N-[4-(4-oxo-3,4-dihydro-2-quinazolinyl)phenyl]acetamide. One direction is the development of more potent and selective inhibitors of the NF-κB signaling pathway. Another direction is the investigation of the potential therapeutic applications of N-[4-(4-oxo-3,4-dihydro-2-quinazolinyl)phenyl]acetamide in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, the development of novel drug delivery systems for N-[4-(4-oxo-3,4-dihydro-2-quinazolinyl)phenyl]acetamide may improve its bioavailability and efficacy in vivo.

Métodos De Síntesis

The synthesis of N-[4-(4-oxo-3,4-dihydro-2-quinazolinyl)phenyl]acetamide involves the reaction of 4-aminobenzophenone with ethyl acetoacetate in the presence of acetic anhydride and a catalytic amount of sulfuric acid. The resulting product is then treated with hydrazine hydrate to yield the final product, N-[4-(4-oxo-3,4-dihydro-2-quinazolinyl)phenyl]acetamide. The overall yield of this synthesis method is approximately 60%.

Aplicaciones Científicas De Investigación

N-[4-(4-oxo-3,4-dihydro-2-quinazolinyl)phenyl]acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammatory diseases, and autoimmune diseases. In cancer research, N-[4-(4-oxo-3,4-dihydro-2-quinazolinyl)phenyl]acetamide has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and prostate cancer cells. In inflammatory diseases, N-[4-(4-oxo-3,4-dihydro-2-quinazolinyl)phenyl]acetamide has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In autoimmune diseases, N-[4-(4-oxo-3,4-dihydro-2-quinazolinyl)phenyl]acetamide has been shown to inhibit the activation of T cells, which play a critical role in the pathogenesis of autoimmune diseases.

Propiedades

IUPAC Name

N-[4-(4-oxo-3H-quinazolin-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2/c1-10(20)17-12-8-6-11(7-9-12)15-18-14-5-3-2-4-13(14)16(21)19-15/h2-9H,1H3,(H,17,20)(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSVVKOSBWDREFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.